Ethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the dihydrotetrazolopyrimidine derivative family. Compounds with the tetrazolo[1,5-a]pyrimidine core are known for their wide range of pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties .
Preparation Methods
The synthesis of ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole using p-toluenesulfonic acid (pTSA) as a catalyst in ethanol under reflux conditions . The reaction mixture is typically refluxed for several hours, then cooled to room temperature, and precipitated by the addition of cool water .
Chemical Reactions Analysis
ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may block sodium channels or inhibit human neutrophil elastase, contributing to its therapeutic properties .
Comparison with Similar Compounds
ETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds such as:
- Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate These compounds share the tetrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-14(21)12-10(3)16-15-17-18-19-20(15)13(12)11-8-6-5-7-9(11)2/h5-8,13H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
SJOCFTSOGMIQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.